N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034256-29-4
VCID: VC7774861
InChI: InChI=1S/C12H10ClN3O2/c1-18-11-6-10(14-7-15-11)12(17)16-9-4-2-3-8(13)5-9/h2-7H,1H3,(H,16,17)
SMILES: COC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl
Molecular Formula: C12H10ClN3O2
Molecular Weight: 263.68

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide

CAS No.: 2034256-29-4

Cat. No.: VC7774861

Molecular Formula: C12H10ClN3O2

Molecular Weight: 263.68

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide - 2034256-29-4

Specification

CAS No. 2034256-29-4
Molecular Formula C12H10ClN3O2
Molecular Weight 263.68
IUPAC Name N-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide
Standard InChI InChI=1S/C12H10ClN3O2/c1-18-11-6-10(14-7-15-11)12(17)16-9-4-2-3-8(13)5-9/h2-7H,1H3,(H,16,17)
Standard InChI Key JHLAHUOQUZSSID-UHFFFAOYSA-N
SMILES COC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(3-Chlorophenyl)-6-methoxypyrimidine-4-carboxamide belongs to the pyrimidine-4-carboxamide class, distinguished by its substitution pattern:

PropertyValue
IUPAC NameN-(3-chlorophenyl)-6-methoxypyrimidine-4-carboxamide
Molecular FormulaC₁₂H₁₀ClN₃O₂
Molecular Weight263.68 g/mol
SMILESCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)Cl
InChI KeyJHLAHUOQUZSSID-UHFFFAOYSA-N
CAS Registry2034256-29-4

The methoxy group at position 6 enhances electron density in the pyrimidine ring, while the 3-chlorophenyl carboxamide moiety contributes to hydrophobic interactions with biological targets .

Synthesis and Structural Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Core Formation: Condensation of ethyl 6-methoxypyrimidine-4-carboxylate with 3-chloroaniline using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Amide Bond Formation: Reaction occurs in dichloromethane (DCM) under reflux, yielding the carboxamide after purification via column chromatography.

  • Modifications: Substituents at R₃ (e.g., morpholine, hydroxypyrrolidine) are introduced to modulate bioactivity, though the methoxy group in this derivative remains unaltered .

Biological Activity and Mechanisms

Enzyme Inhibition

The pyrimidine core binds to NAPE-PLD, a key enzyme in lipid mediator biosynthesis :

  • IC₅₀: Structural analogs exhibit IC₅₀ values of 72–100 nM against NAPE-PLD .

  • SAR Insights: Replacement of the methoxy group with hydroxypyrrolidine boosts potency 10-fold, suggesting steric and electronic factors critical for inhibition .

Pharmacokinetic and ADMET Profiles

Absorption and Distribution

  • LogP: Calculated cLogP of 2.1 indicates moderate lipophilicity, favoring blood-brain barrier penetration .

  • Solubility: Aqueous solubility <1 mg/mL necessitates prodrug strategies for oral administration.

Metabolism and Toxicity

  • CYP450 Interactions: Predominant metabolism via CYP3A4, generating inactive hydroxylated metabolites .

  • hERG Inhibition: Low risk (IC₅₀ >10 µM), suggesting minimal cardiotoxicity compared to earlier SHP2 inhibitors.

Comparative Analysis with Structural Analogs

N-[(4-Chlorophenyl)methyl]-6-Methoxypyrimidine-4-Carboxamide

This analog (CAS 2034247-57-7) replaces the 3-chlorophenyl group with a 4-chlorobenzyl moiety:

  • Molecular Weight: 277.71 g/mol vs. 263.68 g/mol for the parent compound.

  • Bioactivity: 2-fold higher SHP2 inhibition (IC₅₀ = 35 nM) due to enhanced hydrophobic interactions.

Thiophene Carboxamide Derivatives

  • Polar Surface Area (PSA): Biomimetic to Combretastatin A-4 (PSA ≈ 80 Ų), enabling tubulin binding .

  • Potency: Compound 2b (IC₅₀ = 5.46 µM) outperforms pyrimidine derivatives in Hep3B cytotoxicity .

Future Research Directions

Target Validation

  • In Vivo Studies: Evaluate pharmacokinetics in murine models to assess brain penetration and NAPE-PLD inhibition .

  • Proteomic Profiling: Identify off-target effects using affinity-based pull-down assays.

Structural Optimization

  • R₃ Modifications: Introduce hydroxypyrrolidine to enhance NAPE-PLD affinity .

  • Prodrug Design: Incorporate phosphate esters to improve aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator